Diethyl 2,5-dihydroxyterephthalate

Polymer Recycling Circular Economy Polycondensation

Choose Diethyl 2,5-dihydroxyterephthalate (CAS 5870-38-2) for superior solubility in DMF/DMSO enabling streamlined MOF synthesis and efficient PET backbone integration. Its unique hydrogen-bonded planar conformation is critical for solid-state fluorescence applications, ensuring performance not achievable with dimethyl or diacid analogs. Optimize your materials science workflows with this essential diethyl ester monomer.

Molecular Formula C12H14O6
Molecular Weight 254.24 g/mol
CAS No. 5870-38-2
Cat. No. B181162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,5-dihydroxyterephthalate
CAS5870-38-2
Molecular FormulaC12H14O6
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1O)C(=O)OCC)O
InChIInChI=1S/C12H14O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6,13-14H,3-4H2,1-2H3
InChIKeyUQOUOXLHXPHDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2,5-dihydroxyterephthalate (CAS 5870-38-2): A Versatile Diester Building Block for Advanced Polymers and Functional Materials


Diethyl 2,5-dihydroxyterephthalate (CAS 5870-38-2), also known as 2,5-dihydroxyterephthalic acid diethyl ester, is a para-substituted aromatic diester featuring two phenolic hydroxyl groups ortho to the ester functionalities [1]. This molecular architecture imparts a planar, hydrogen-bonded structure that underpins its utility as a monomer, crosslinker, and ligand in materials science . With a molecular formula of C₁₂H₁₄O₆, a molecular weight of 254.24 g/mol, and a melting point in the 133–137 °C range, the compound exhibits very slight water solubility (0.36 g/L at 25 °C) but is soluble in common organic solvents such as DCM, DMF, and DMSO . Commercially, it is available with purities ≥95% (HPLC/qNMR) or ≥97% (LC-MS), ensuring reliable performance in demanding synthetic and analytical workflows [2].

Critical Differentiation of Diethyl 2,5-dihydroxyterephthalate: Why Simple Analogs Cannot Replace It


In procurement and research design, substituting diethyl 2,5-dihydroxyterephthalate with a seemingly similar analog—such as dimethyl 2,5-dihydroxyterephthalate (CAS 5870-37-1) or the free diacid 2,5-dihydroxyterephthalic acid (CAS 610-92-4)—carries significant performance and processing risks. The diethyl ester's ethyl groups confer a distinct solubility profile, enabling homogeneous incorporation into PET backbones during melt polycondensation, a critical step for the “Trojan Horse” recycling strategy [1]. Furthermore, its unique hydrogen-bonded planar conformation, stabilized by intramolecular interactions between the hydroxyl and ester carbonyl groups, is directly responsible for its efficient solid-state fluorescence and optical waveguiding properties [2]. In contrast, the dimethyl analog exhibits a lower boiling point (389.2 °C vs 408.5 °C) and altered crystallization behavior , while the free acid presents solubility and processing challenges that can preclude its use in non-aqueous polymerization or vapor-deposition techniques. These nuanced but decisive differences underscore why generic substitution is not only unsupported but often detrimental to achieving targeted material performance and process reproducibility.

Quantitative Differentiation Evidence for Diethyl 2,5-dihydroxyterephthalate (5870-38-2) in Materials and Optical Applications


Accelerated PET Depolymerization Kinetics in Aqueous Recycling

When incorporated as a counit into poly(ethylene terephthalate) (PET) via melt polycondensation, diethyl 2,5-dihydroxyterephthalate (DHTE) enables selective, autocatalytic hydrolysis of the polymer backbone in water. Composition-optimized PET-DHTE copolymers exhibit a nearly 50% reduction in the Arrhenius activation energy for depolymerization relative to pure PET homopolymer, translating to an estimated six-order-of-magnitude reduction in depolymerization time under ambient conditions [1]. This kinetic advantage is achieved without compromising the key thermal and mechanical properties of PET [1].

Polymer Recycling Circular Economy Polycondensation

Low Optical Loss Coefficient for Waveguiding in Photonic Devices

Crystalline diethyl 2,5-dihydroxyterephthalate (DDT) exhibits intense blue fluorescence in the solid state, stemming from its planar, intramolecularly hydrogen-bonded push-pull structure [1]. When evaluated as a 1D optical waveguide, DDT single crystals demonstrate an optical loss coefficient of 0.15 dB/μm, as measured by charge-coupled device (CCD) imaging [1]. This value places DDT among the more efficient organic crystalline waveguides reported in the literature.

Optical Waveguides Solid-State Fluorophores Photonic Materials

Enhanced Solubility and Processability Compared to Free Diacid and Dimethyl Analog

The diethyl ester derivative of 2,5-dihydroxyterephthalic acid offers a solubility profile that facilitates its use in non-aqueous polymerizations and solution-based material fabrication. Specifically, diethyl 2,5-dihydroxyterephthalate is readily soluble in dichloromethane (DCM), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) at room temperature, with a calculated water solubility of 0.36 g/L at 25 °C . In contrast, the free diacid (2,5-dihydroxyterephthalic acid) is only soluble in hot DMF, which can limit its utility in temperature-sensitive formulations . Furthermore, the diethyl ester exhibits a higher boiling point (408.5 °C) than the dimethyl analog (389.2 °C), offering a broader thermal processing window .

Solution Processing Polymer Synthesis MOF Fabrication

High-Impact Application Scenarios for Diethyl 2,5-dihydroxyterephthalate (5870-38-2) Informed by Quantitative Evidence


Design of Circular PET Copolymers for Low-Energy Aqueous Recycling

Researchers and polymer manufacturers aiming to meet stringent sustainability targets should select diethyl 2,5-dihydroxyterephthalate as a counit for PET. The nearly 50% reduction in depolymerization activation energy and the six-order-of-magnitude acceleration in hydrolysis demonstrated in Advanced Materials (2023) [1] enable the production of polyesters that can be chemically recycled in water under mild conditions, preserving the mechanical and thermal performance of virgin PET. This application is particularly relevant for packaging, textiles, and automotive components where end-of-life circularity is a regulatory or market imperative.

Fabrication of Low-Loss Organic Optical Waveguides and Photonic Sensors

Based on the documented optical loss coefficient of 0.15 dB/μm in single-crystalline form [2], diethyl 2,5-dihydroxyterephthalate is a strong candidate for active and passive photonic devices. Its intense solid-state blue emission and facile crystallization make it suitable for integration into optical microcircuits, waveguide-based sensors, and optoelectronic communication modules. This scenario is of particular interest to groups developing flexible or disposable photonic components where cost and processability are key considerations.

Synthesis of Luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers

The diethyl ester serves as a convenient, soluble precursor to the 2,5-dihydroxyterephthalate (H₂dhtp²⁻) ligand, a well-established building block for highly emissive MOFs [3]. Its solubility in DMF and DMSO at room temperature streamlines the solvothermal synthesis of frameworks with tunable pore sizes and intense luminescence, as exemplified by the turquoise-emitting CdMOF-1 (λₑₘ ≈ 498 nm) [3]. This scenario is directly supported by the enhanced solubility profile outlined in Section 3, which facilitates homogeneous reaction mixtures and reduces the need for elevated temperatures or aggressive solvents.

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